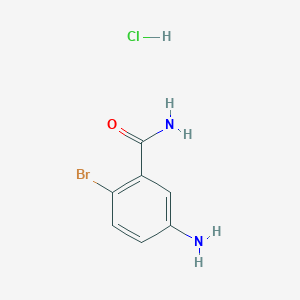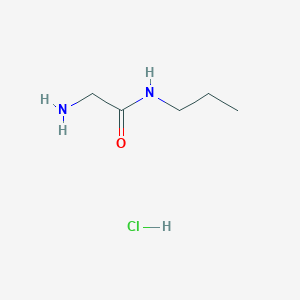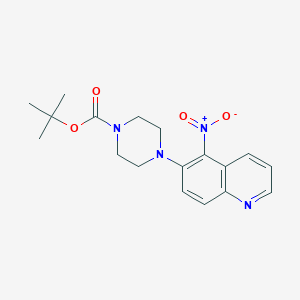
Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H22N4O4 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
This compound has a molecular weight of 358.4 . It is recommended to be stored at room temperature . More detailed physical and chemical properties can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
- Synthesis of Analog Compounds: Various analogs of tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate have been synthesized, showcasing their potential as intermediates for the creation of biologically active compounds (Liu Ya-hu, 2010).
- Characterization Techniques: Techniques like LCMS, NMR, IR, and CHN elemental analysis have been employed to characterize these compounds, highlighting their structural and chemical properties (C. Sanjeevarayappa et al., 2015).
Biological Activity and Applications
- Antibacterial and Anthelmintic Activity: Certain derivatives have shown moderate antibacterial and anthelmintic activities, suggesting their potential in medical applications (C. Sanjeevarayappa et al., 2015).
- Anti-tuberculosis Activity: Analogues of this compound have been explored for their anti-tuberculosis activity, highlighting their potential as therapeutic agents (Rajendra Tangallapally et al., 2006).
Crystallography and Molecular Structure
- Crystal Structure Analysis: X-ray diffraction studies of these compounds provide insights into their molecular structure and stability, which is crucial for understanding their interaction mechanisms (Zhi-Ping Yang et al., 2021).
Pharmaceutical Applications
- Potential in Drug Synthesis: The versatility of these compounds in synthesizing a variety of biologically active molecules underlines their significance in pharmaceutical research (Ashwini Gumireddy et al., 2021).
Wirkmechanismus
Target of Action
This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Mode of Action
It’s known that piperazine derivatives can undergo buchwald-hartwig coupling reactions with aryl halides , which could potentially modify the function of target proteins.
Biochemical Pathways
Given its use in proteomics research , it’s likely that it may influence protein synthesis or degradation pathways.
Result of Action
As a tool in proteomics research , it may influence protein expression or function, but specific effects will depend on the context of use.
Biochemische Analyse
Biochemical Properties
Tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. Additionally, this compound can modulate gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as reducing inflammation. At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and organ damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its function and effectiveness in biochemical reactions .
Eigenschaften
IUPAC Name |
tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-18(2,3)26-17(23)21-11-9-20(10-12-21)15-7-6-14-13(5-4-8-19-14)16(15)22(24)25/h4-8H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLJWBADJZUQHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672604 |
Source


|
| Record name | tert-Butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133115-87-3 |
Source


|
| Record name | 1,1-Dimethylethyl 4-(5-nitro-6-quinolinyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

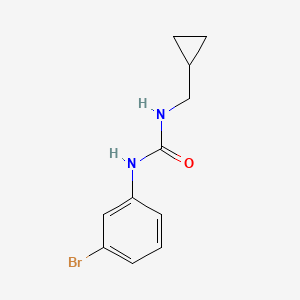
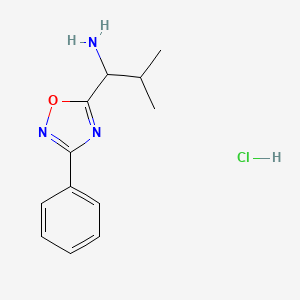
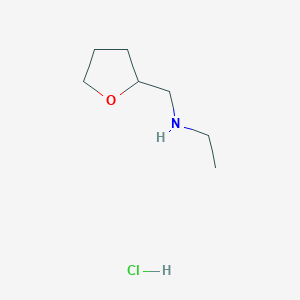
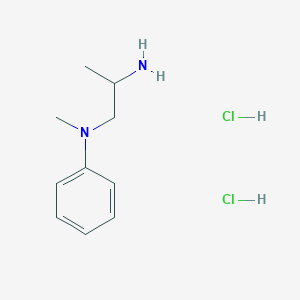
![2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1372013.png)

![2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1372015.png)
![2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372016.png)
![1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1372019.png)



